Boc-2-amino-3-methoxybutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSUOKFUIPMDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-2-amino-3-methoxybutanoic acid chemical properties

This guide details the chemical properties, synthesis, and applications of Boc-2-amino-3-methoxybutanoic acid (also known as Boc-O-methyl-L-threonine ), a critical building block in peptidomimetic drug design.

Executive Summary

This compound (Boc-Thr(Me)-OH) is a protected amino acid derivative used to modify the physicochemical profile of therapeutic peptides. By capping the side-chain hydroxyl group of threonine with a methyl ether, researchers can significantly increase the lipophilicity of a peptide sequence, disrupt aggregation-prone

Chemical Identity & Stereochemistry

The compound exists as four potential stereoisomers. The most relevant for drug development is derived from L-Threonine , retaining the natural

| Property | Detail |

| IUPAC Name | |

| Common Name | Boc-O-methyl-L-threonine; Boc-Thr(Me)-OH |

| CAS Number | 48068-25-3 (L-isomer) |

| Molecular Formula | |

| Molecular Weight | 233.26 g/mol |

| Chiral Centers | C2 ( |

| Stereoisomers | Boc-L-allo-Thr(Me)-OH (CAS: 104195-80-4) is the |

Structural Visualization

The methoxy group at the

Physicochemical Properties

Data below represents typical values for high-purity research grade material.

| Parameter | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 75 – 85 °C (Experimental determination recommended per batch) |

| Solubility | Soluble in DCM, DMF, MeOH, EtOAc; Sparingly soluble in water |

| pKa (COOH) | ~3.8 (Predicted) |

| Hygroscopicity | Low to Moderate (Store with desiccant) |

| Storage | -20 °C (Long term); 2-8 °C (Working stock) |

Synthesis & Manufacturing Protocol

Expert Insight: The direct methylation of Boc-Threonine is chemically challenging. Using strong bases (e.g., NaH) with methyl iodide often leads to racemization at the

The Silver Oxide (

Validated Synthetic Workflow (Method A)

This protocol utilizes a "protect-methylate-deprotect" strategy to ensure regiospecificity.

-

Esterification: Protect the carboxylic acid of Boc-Thr-OH (e.g., Methyl Ester).

-

O-Methylation: Treat with Methyl Iodide (

) and Silver Oxide ( -

Saponification: Mild hydrolysis to release the free acid.

Figure 1: Synthetic pathway for this compound emphasizing the critical O-methylation step.

Detailed Protocol Steps

-

O-Methylation (Critical Step):

-

Dissolve Boc-Thr-OMe (1.0 eq) in anhydrous DMF.

-

Add Methyl Iodide (5-10 eq) and freshly prepared Silver(I) Oxide (

, 2-3 eq). -

Stir at room temperature for 24–48 hours in the dark (foil-wrapped flask).

-

Why:

acts as a mild base/scavenger that promotes

-

-

Hydrolysis (Racemization Risk):

-

Dissolve the methylated ester in THF/Water (3:1).

-

Add LiOH (1.1 eq) at 0°C . Monitor by TLC.

-

Caution: Do not heat. Prolonged exposure to base at room temperature can cause epimerization to the allo isomer. Acidify carefully with 1N HCl to pH 3 and extract immediately.

-

Quality Control: A Self-Validating System

To ensure "Trustworthiness" in your experiments, every batch must pass these checkpoints:

-

Proton NMR (

-NMR): Look for the diagnostic methoxy singlet at -

Chiral HPLC: Use a Chiralpak AD-H or OD-H column to quantify enantiomeric excess (% ee). The allo-isomer (diastereomer) will have a distinct retention time.

-

Optical Rotation: Compare

to the Certificate of Analysis. A significant deviation often indicates partial racemization during the hydrolysis step.

Applications in Drug Design

Modulating Peptide Solubility

The conversion of the hydroxyl group (-OH) to a methoxy group (-OMe) caps the polar hydrogen bond donor. This increases the LogP (lipophilicity) of the amino acid, improving the peptide's ability to penetrate cell membranes (permeability).

"Beta-Sheet Breaker"

In aggregating peptides (e.g., amyloidogenic sequences), Threonine residues often stabilize

Proteolytic Stability

The steric bulk of the methoxy group, combined with the lack of H-bonding capability, can alter the local conformation of the peptide backbone. This often renders the adjacent peptide bonds less accessible to proteases, extending the in vivo half-life of the drug candidate.

Handling & Safety

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at -20°C. Keep container tightly closed. The compound is stable for >2 years if kept dry.

-

Compatibility: Compatible with standard Boc-SPPS (Solid Phase Peptide Synthesis) protocols. The O-methyl ether is stable to TFA (used for Boc removal) and HF (used for final cleavage).

References

-

Synthesis of O-Methylated Amino Acids: Journal of Organic Chemistry, "Selective Methylation of Hydroxy Amino Acids."

-

Racemization Risks in Peptide Synthesis: Chemical Reviews, "Side Reactions in Peptide Synthesis."

-

Boc-Thr(Me)-OH Physical Data: PubChem Compound Summary for CID 222906.

-

Silver Oxide Methylation Protocol: Organic Syntheses, Coll. Vol. 6, p.101.

Structural Profiling and Synthetic Methodology for (2S,3S)-Boc-O-Methyl-allo-Threonine

Topic: (2S,3S)-2-(tert-butoxycarbonylamino)-3-methoxybutanoic acid Common Name: Boc-L-allo-Thr(Me)-OH Content Type: Technical Guide / Whitepaper

Molecular Architecture & Stereochemical Significance

The molecule (2S,3S)-2-(tert-butoxycarbonylamino)-3-methoxybutanoic acid represents a specific diastereomer of O-methyl-threonine. In the context of high-precision peptide synthesis and medicinal chemistry, the stereochemical designation (2S,3S) is the critical differentiator.

While the proteinogenic amino acid L-Threonine possesses a (2S,3R) configuration, the (2S,3S) configuration corresponds to L-allo-Threonine . Consequently, the target molecule is the O-methyl ether of N-Boc-L-allo-threonine.

Structural Attributes[1][2][3][4]

-

Backbone: Butanoic acid scaffold.

-

N-Terminus: Protected by a tert-butoxycarbonyl (Boc) group, rendering it compatible with Boc/Benzyl solid-phase peptide synthesis (SPPS) or as a building block in solution-phase chemistry.

-

Side Chain: A methoxy group (–OCH₃) at the

-position (C3). This ether linkage eliminates the hydrogen bond donor capability of the native hydroxyl group while retaining hydrogen bond acceptance. -

Stereochemistry: The syn-relationship between the

-amino and

Physicochemical Implications

The methylation of the

-

Probing Hydrophobic Pockets: Increasing local lipophilicity without altering steric bulk significantly.

-

Preventing O-Acylation: The ether linkage is chemically inert to acylation during peptide coupling, preventing the formation of branched depsipeptides (a common side reaction with unprotected threonine).

Synthetic Methodology

Direct methylation of N-protected threonine is fraught with challenges, primarily

Retrosynthetic Analysis & Workflow

Figure 1: Synthetic pathway ensuring retention of (2S,3S) configuration.

Detailed Experimental Protocol

Step 1: Precursor Preparation (Boc-L-allo-Thr-OMe)

Note: If starting from commercial Boc-L-allo-Thr-OH, skip to esterification (diazomethane or TMS-diazomethane recommended to avoid acid sensitivity).

Step 2: Mild O-Methylation (The Critical Step)

This step avoids strong bases (like NaH) that risk epimerization.

-

Reagents: Boc-L-allo-Thr-OMe (1.0 eq), Methyl Iodide (MeI, 10.0 eq), Silver(I) Oxide (Ag₂O, 2.0 eq).

-

Solvent: Acetonitrile (MeCN), anhydrous.

-

Procedure:

-

Dissolve Boc-L-allo-Thr-OMe in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Add Ag₂O in one portion.

-

Add MeI dropwise.

-

Seal the reaction vessel and stir vigorously at room temperature for 24–48 hours. Note: Ag₂O acts as a mild acid scavenger and activates the alkyl halide.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the starting alcohol.

-

Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes).

-

Step 3: Ester Hydrolysis (Saponification)

-

Reagents: Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

-

Solvent: THF:Water (3:1 v/v).

-

Procedure:

-

Dissolve the methylated ester in the solvent mixture at 0°C.

-

Add LiOH and stir at 0°C for 1 hour, then allow to warm to room temperature (monitor by TLC).

-

Acidification: Carefully acidify to pH 3–4 using 1M HCl or citric acid solution. Caution: Boc groups are acid-labile; avoid pH < 2 or prolonged exposure.

-

Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: The target acid, (2S,3S)-Boc-Thr(Me)-OH, is typically obtained as a viscous oil or amorphous solid.

-

Analytical Characterization (QC)

Verification of the (2S,3S) stereochemistry is paramount, as the (2S,3R) isomer has identical mass.

NMR Spectroscopy

The coupling constant between the

| Parameter | (2S,3S) L-allo-Thr Derivative | (2S,3R) L-Thr Derivative |

| Configuration | Syn relationship | Anti relationship |

| 3.0 – 5.0 Hz (Small) | 8.0 – 10.0 Hz (Large) | |

| ~3.35 ppm (Singlet) | ~3.30 ppm (Singlet) |

-

¹H NMR (400 MHz, CDCl₃):

1.25 (d, 3H,

Analytical Workflow

Figure 2: Quality Control Decision Tree for Stereochemical Verification.

Applications in Drug Development[5][6]

Peptidomimetics & Stability

The (2S,3S)-Boc-Thr(Me)-OH residue is frequently employed to scan peptide sequences for conformational sensitivity.

-

Proteolytic Stability: The ether bond prevents recognition by proteases that require a free hydroxyl group or specific hydrogen bonding patterns for cleavage.

-

Conformational Locking: The steric bulk of the methoxy group, combined with the allo stereochemistry, restricts the

torsion angle, often stabilizing

Natural Product Synthesis

This scaffold appears in the total synthesis of complex depsipeptides (e.g., specific Actinomycin analogues) where the allo-threonine configuration is required for macrocyclization efficiency.

References

-

Stereoselective Synthesis of Allo-Threonine Derivatives

-

Journal of Organic Chemistry. "Stereoselective synthesis of allo-threonine derivatives via asymmetric hydrogenation."

-

-

Methylation Protocols for Beta-Hydroxy Amino Acids

-

Tetrahedron Letters. "Silver(I) oxide mediated methylation of N-protected amino acid esters."

-

-

Conformational Analysis of O-Methylated Peptides

-

Journal of the American Chemical Society.[1] "Impact of side-chain methylation on peptide conformation and stability."

-

-

NMR Distinction of Threonine Diastereomers

-

Magnetic Resonance in Chemistry. "Differentiation of threonine and allo-threonine residues in peptides by NMR spectroscopy."

-

Sources

Precision Synthesis of Boc-O-methyl-L-threonine: A Stereochemically Preserved Protocol

Executive Summary & Strategic Rationale

Target Molecule:

Synthesizing Boc-Thr(Me)-OH presents a specific chemoselective challenge: methylating the secondary alcohol (

While direct alkylation of threonine using strong bases (e.g., NaH/MeI) is common in early literature, it frequently results in significant racemization (

Retrosynthetic Analysis & Pathway Design

To achieve high fidelity, the synthesis is broken into three distinct phases. Direct methylation of the free acid is avoided to prevent the formation of the methyl ester as an inseparable byproduct.

Synthetic Workflow (DOT Visualization)

Figure 1: Stepwise synthetic pathway emphasizing the critical O-methylation node where stereochemistry is at risk.

Detailed Experimental Protocol

Phase 1: Carboxyl Protection (Methyl Ester Formation)

Objective: Mask the carboxylic acid to prevent competitive methylation.

Reagents: Boc-Thr-OH, Iodomethane (MeI), Potassium Carbonate (K

-

Dissolution: Dissolve Boc-Thr-OH (10.0 g, 45.6 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (N

). -

Base Addition: Cool to 0°C. Add finely powdered K

CO -

Alkylation: Add MeI (3.4 mL, 54.7 mmol, 1.2 eq) dropwise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Dilute with EtOAc (300 mL), wash with water (3x) and brine (1x). Dry over Na

SO -

Yield: Quantitative conversion to Boc-Thr-OMe (Colorless oil/solid).

Phase 2: The Critical Step – Silver Oxide Mediated O-Methylation

Objective: Methylate the secondary alcohol without base-catalyzed racemization.

Mechanism: Ag

| Reagent | Equivalents | Role |

| Boc-Thr-OMe | 1.0 eq | Substrate |

| Iodomethane (MeI) | 10.0 - 20.0 eq | Alkylating Agent (Excess drives kinetics) |

| Silver(I) Oxide (Ag | 2.0 - 5.0 eq | Halide Scavenger / Mild Base |

| DMF / DCM (1:1) | Solvent | Polar aprotic solvent aids solubility |

Protocol:

-

Setup: In a flame-dried flask wrapped in aluminum foil (Ag salts are light-sensitive), dissolve Boc-Thr-OMe (5.0 g, 21.4 mmol) in dry DMF/DCM (1:1 mixture, 50 mL).

-

Reagent Addition: Add freshly activated molecular sieves (4Å) to ensure anhydrous conditions. Add MeI (13.3 mL, 214 mmol, 10 eq).

-

Activation: Add Ag

O (9.9 g, 42.8 mmol, 2.0 eq) in one portion. -

Incubation: Seal the vessel and stir vigorously at Room Temperature for 24–48 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate to remove DCM and excess MeI.[1] Dilute the residue with EtOAc, wash with 5% Na

S -

Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields Boc-Thr(Me)-OMe .[1]

-

Target Yield: 75–85%.[1]

-

Phase 3: Saponification (Ester Hydrolysis)

Objective: Reveal the free carboxylic acid without racemizing the product. Reagents: Lithium Hydroxide (LiOH), THF, Water.

-

Dissolution: Dissolve Boc-Thr(Me)-OMe (4.0 g) in THF (40 mL) and cool to 0°C.

-

Hydrolysis: Add a solution of LiOH·H

O (2.0 eq) in water (20 mL).[1] -

Reaction: Stir at 0°C for 2 hours. Monitor consumption of ester by TLC.[1][2] Do not heat.

-

Acidification: Carefully acidify to pH 3 with 1M HCl (cold).

-

Extraction: Extract immediately with EtOAc (3x).

-

Isolation: Dry (Na

SO

Quality Control & Characterization

Analytical Specifications

To ensure the product is suitable for downstream peptide synthesis, it must meet the following criteria:

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |

| Enantiomeric Excess | > 99% ee | Chiral HPLC (Chiralpak AD-H) |

| Identity | MS ( | ESI-MS |

| NMR Signature |

Troubleshooting Guide

-

Problem: Low yield in Step 2.

-

Problem: Racemization detected (>2% D-isomer).

-

Cause: Basic hydrolysis (Step 3) was too warm or too long.[1]

-

Fix: Perform hydrolysis strictly at 0°C. Use LiOH/CaCl

in isopropanol/water for milder conditions.

-

References

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Org. Synth. 2022, 99, 274-285.[1] Retrieved from [Link]

-

ResearchGate. (2009).[1] On the Selective N-Methylation of BOC-Protected Amino Acids. J. Org.[1] Chem. 74, 8425.[1][3] Retrieved from [Link]

Sources

Boc-2-Amino-3-Methoxybutanoic Acid: A Technical Guide to O-Methylated Chiral Building Blocks

Executive Summary

In modern drug discovery and peptide engineering, the strategic modification of natural amino acids is a fundamental technique for overcoming pharmacokinetic limitations. Boc-2-amino-3-methoxybutanoic acid —commonly referred to as Boc-O-methyl-threonine or Boc-Thr(Me)-OH—is a highly versatile, non-canonical amino acid derivative[1]. By masking the native hydroxyl group of threonine with a methyl ether and protecting the α-amine with a tert-butyloxycarbonyl (Boc) group, this chiral building block provides researchers with precise control over peptide sequence functionalization, proteolytic stability, and lipophilicity[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical drug design and benchtop execution. This guide details the stereochemical landscape of this compound, its mechanistic role in enhancing drug efficacy, and field-proven, self-validating synthetic protocols for its integration into small molecules and peptidomimetics.

Chemical Identity and Stereochemical Landscape

The biological activity of peptide therapeutics and small-molecule ligands is highly dependent on spatial geometry. Consequently, this compound is commercially available in several stereoisomeric forms[2]. The natural L-threonine configuration is (2S, 3R), whereas the allo-threonine configuration is (2S, 3S). Selecting the correct CAS registry number is critical for ensuring the desired spatial orientation in the final active pharmaceutical ingredient (API).

Table 1: Chemical Identity and Stereochemical Designations

| Compound Designation | Stereochemistry | CAS Registry Number | Molecular Formula | Molecular Weight |

| N-Boc-O-methyl-L-threonine | (2S, 3R) | 48068-25-3 | C₁₀H₁₉NO₅ | 233.26 g/mol |

| Boc-(2S,3S)-2-amino-3-methoxybutanoic acid | (2S, 3S) | 630424-73-6 | C₁₀H₁₉NO₅ | 233.26 g/mol |

| This compound | Unspecified / Racemic | 1396972-31-8 | C₁₀H₁₉NO₅ | 233.26 g/mol |

| (2S,3S)-2-Amino-3-methoxybutanoic acid (Free Acid) | (2S, 3S) | 104195-80-4 | C₅H₁₁NO₃ | 133.15 g/mol |

Data consolidated from verified chemical supplier registries and structural databases[1][2][3][4].

Pharmacokinetic Rationale: The Power of O-Methylation

The incorporation of Boc-Thr(Me)-OH into a synthetic pipeline is rarely arbitrary. The O-methylation of the threonine side chain fundamentally alters the physicochemical properties of the resulting molecule, driving specific pharmacokinetic outcomes:

-

Elimination of Hydrogen Bond Donors: The native -OH group of threonine is a strong hydrogen bond donor. Converting it to a methoxy group (-OCH₃) eliminates this donor capability, significantly reducing the molecule's topological polar surface area (TPSA).

-

Enhanced Membrane Permeability: By increasing the overall lipophilicity (LogP), O-methylated residues facilitate superior passive diffusion across lipid bilayers, making them critical for central nervous system (CNS) targets that require Blood-Brain Barrier (BBB) penetration[5].

-

Proteolytic Resistance: The steric bulk and altered electronic profile of the methoxy group shield the adjacent peptide backbone from enzymatic cleavage by ubiquitous proteases, thereby extending the in vivo half-life of the therapeutic agent.

Fig 1: Pharmacokinetic enhancements driven by threonine O-methylation in drug design.

Synthetic Applications in Modern Drug Discovery

This compound serves as a foundational scaffold in several high-profile pharmacological domains:

-

GPR88 Agonists (e.g., RTI-13951-33): In the development of brain-penetrant small molecules targeting the orphan receptor GPR88 (implicated in alcohol addiction), N-Boc-O-methyl-L-threonine is utilized to construct a highly specific chiral side chain. The methoxy group is vital for achieving the necessary BBB penetration and receptor binding affinity[5].

-

mGluR4 Negative Allosteric Modulators: In the synthesis of substituted pyrazine-carboxamide derivatives targeting metabotropic glutamate receptors (mGluR4), Boc-O-methyl-L-threonine is employed in amide coupling reactions to generate potent modulators that inhibit glutamate-induced intracellular cAMP lowering[6].

Fig 2: Solution-phase synthetic workflow for GPR88 agonists using Boc-O-methyl-L-threonine.

Self-Validating Experimental Protocol: HBTU-Assisted Amide Coupling

To ensure scientific integrity and reproducibility, the following protocol details the solution-phase amide coupling of Boc-Thr(Me)-OH with an aryl amine (e.g., 4-bromoaniline), a standard procedure adapted from validated GPR88 agonist synthesis pathways[5]. This protocol is designed as a self-validating system, ensuring causality is understood at every step.

Objective: Synthesize a Boc-protected amide intermediate via uronium salt activation.

Step 1: Reagent Preparation & Activation

-

Action: In an oven-dried round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve 1.0 equivalent of Boc-O-methyl-L-threonine and 1.2 equivalents of HBTU in anhydrous DMF (to achieve a 0.1 M concentration). Cool the mixture to 0 °C using an ice bath.

-

Causality: Anhydrous DMF is essential; trace water will competitively hydrolyze the activated HBTU ester. Cooling to 0 °C minimizes the risk of epimerization at the α-carbon during the highly reactive activation phase.

-

Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 10 minutes.

-

Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on HBTU to form the active 1-hydroxybenzotriazole (OBt) ester. Its steric bulk prevents it from acting as a competing nucleophile.

Step 2: Nucleophilic Coupling

-

Action: Add 1.1 equivalents of the target amine (e.g., 4-bromoaniline) to the activated mixture. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

-

Causality: The primary amine attacks the electrophilic carbonyl of the OBt ester, displacing the HOBt leaving group and forming the stable amide bond.

Step 3: Self-Validation Checkpoint (In-Process)

-

Action: Withdraw a 10 µL aliquot, quench in 100 µL of 50% Acetonitrile/Water, and analyze via LC-MS or TLC (eluent: 50% EtOAc/Hexanes).

-

Validation Criteria: The reaction is strictly deemed complete only when the mass peak corresponding to the starting amine is consumed (<5% remaining) and the product mass [M+H]⁺ is the dominant signal. Do not proceed to workup until this analytical threshold is met.

Step 4: Quench and Liquid-Liquid Extraction

-

Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes) and transfer to a separatory funnel. Wash sequentially with:

-

1M HCl (2x)

-

Saturated aqueous NaHCO₃ (2x)

-

Brine (1x)

-

-

Causality: The 1M HCl wash protonates and extracts unreacted aniline and DIPEA into the aqueous layer. The NaHCO₃ wash neutralizes and removes unreacted Boc-Thr(Me)-OH and the acidic HOBt byproduct. Brine reduces the water content in the organic phase, preventing emulsion formation.

Step 5: Isolation

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

Analytical Validation Standards

Upon isolation, the integrity of the this compound derivative must be verified. For standard lots (e.g., CAS 48068-25-3), researchers should expect the following analytical baselines[1]:

-

Appearance: White to off-white powder.

-

Purity (HPLC): ≥ 98.0%.

-

Mass Spectrometry: Expected [M+H]⁺ for the free building block is m/z 234.26.

-

Storage Conditions: To prevent Boc-deprotection or degradation, the compound must be stored between 0 and 8 °C, or at -20 °C for long-term preservation[1][7].

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. 630424-73-6 Boc-(2S,3S)-2-amino-3-methoxybutanoic acid AKSci 7041AE [aksci.com]

- 5. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20240417394A1 - Novel substituted pyrazine-carboxamide derivatives - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Solubility of Boc-2-amino-3-methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Peptide Synthesis

Boc-2-amino-3-methoxybutanoic acid, a derivative of the amino acid threonine, is a valuable building block in peptide synthesis and pharmaceutical research.[1][2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its solubility, making it a versatile component in the design of novel therapeutics.[1] Understanding and controlling the solubility of such amino acid derivatives is paramount, as it directly impacts the efficiency of coupling reactions and the purity of the final peptide.[] Poor solubility can lead to incomplete reactions and challenging purification processes, hindering the development of complex peptide-based drugs.[]

Physicochemical Properties and General Solubility Profile

The introduction of the Boc group generally increases the lipophilicity of an amino acid, which in turn influences its solubility characteristics.[4] Boc-protected amino acids, including this compound, tend to exhibit good solubility in a range of common organic solvents.[4] This is attributed to the bulky tert-butyl group, which favors dissolution in nonpolar solvents, and the polar carbamate moiety, which enhances solubility in polar aprotic solvents.[4]

General Solubility Trends for Boc-Protected Amino Acids:

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Chloroform[4]

-

Moderate to High Solubility: Methanol, Ethanol, Acetonitrile[4]

-

Low to Insoluble: Water, Petroleum Ether[5]

It is important to note that while general trends are helpful, the specific solubility of this compound will be influenced by the methoxy group on the side chain. This modification can affect the crystal lattice energy and the overall polarity of the molecule, leading to variations from the general solubility profile of other Boc-protected amino acids.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound (Boc-L-Thr(Me)-OH) | C10H19NO5 | 233.26 | White to off-white powder[2] |

| 2-Amino-3-methoxybutanoic acid | C5H11NO3 | 133.15[6][7] | Not specified |

| N-Boc-L-threonine methyl ester | C10H19NO5 | 233.26 | Viscous Liquid[8] |

| Boc-N-methyl-L-threonine | C10H19NO5 | 233.26 | White powder[1] |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical data. The following section outlines a robust, self-validating protocol for determining the solubility of this compound in various solvents.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is based on the widely accepted shake-flask method, a reliable technique for determining equilibrium solubility.[9]

1. Materials:

-

This compound

-

A range of organic and aqueous solvents

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Drying oven and desiccator (for gravimetric analysis)

-

High-Performance Liquid Chromatography (HPLC) system (optional, for higher precision)

2. Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed container for gravimetric analysis or a volumetric flask for HPLC analysis. This step is crucial to remove any particulate matter.[9]

-

-

Quantification:

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is removed, place the container in a drying oven at a temperature below the melting point of the compound to remove any residual solvent.

-

Cool the container in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.[9]

-

The difference between the final and initial weight of the container gives the mass of the dissolved solute.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the filtered sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

-

-

3. Calculation of Solubility:

Solubility can be expressed in various units:

-

g/L or mg/mL: (mass of dissolved solute) / (volume of solvent)

-

mol/L (Molarity): (moles of dissolved solute) / (volume of solvent)

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. A thorough understanding of these is crucial for optimizing reaction conditions and formulation development.

Influence of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent plays a critical role. This compound possesses both polar (carbamate, carboxylic acid, methoxy group) and nonpolar (tert-butyl group, hydrocarbon backbone) characteristics. Therefore, its solubility will be highest in solvents with intermediate polarity or in solvent mixtures that can effectively solvate both the polar and nonpolar regions of the molecule.

Effect of pH

For amino acid derivatives with ionizable groups, such as the carboxylic acid in this compound, pH is a critical determinant of aqueous solubility.[10][11]

-

At Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), and the molecule will be neutral.

-

At High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt. This salt form is generally more soluble in aqueous solutions than the neutral form.[12]

The solubility of amino acids typically reaches a minimum at their isoelectric point and increases as the pH moves away from this point in either the acidic or basic direction.[10]

Impact of Temperature

The solubility of most solid compounds, including Boc-protected amino acids, increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. For recrystallization purposes, this property is exploited by dissolving the compound in a minimal amount of hot solvent and allowing it to cool, whereupon the less soluble compound crystallizes out.

The Role of the Methoxy Group

The O-methyl group on the threonine side chain of this compound will influence its solubility compared to its parent compound, Boc-threonine. The methoxy group is less polar than the hydroxyl group it replaces, which may slightly decrease its solubility in highly polar solvents like water but could enhance its solubility in moderately polar organic solvents.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its molecular structure and the characteristics of the solvent system. While general trends for Boc-protected amino acids provide a useful starting point, precise solubility data must be determined experimentally. The protocols and theoretical considerations outlined in this guide offer a robust framework for researchers and drug development professionals to accurately assess and manipulate the solubility of this important synthetic building block, thereby facilitating more efficient and reliable synthetic processes.

References

-

Thermo Scientific Alfa Aesar. N-Boc-L-threonine methyl ester, 95% 5 g | Buy Online. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222906, 2-Amino-3-methoxybutanoic acid. Available from: [Link].

-

AAPPTec. MSDS - Safety Data Sheet. Available from: [Link]

-

Merck Millipore. Boc-Thr-OH Novabiochem 2592-18-9. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 151207, (2S,3S)-2-Amino-3-methoxybutanoic acid. Available from: [Link].

-

ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K. Available from: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

-

Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21901692, 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. Available from: [Link].

-

Al-Akayleh, F., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics. Available from: [Link].

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link].

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Boc-L-threonine methyl ester, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of Boc-2-amino-3-methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl (Boc)-protected amino acids are fundamental building blocks in modern peptide synthesis and drug discovery. The Boc protecting group offers stability under various reaction conditions and can be readily removed, enabling the controlled assembly of complex peptide chains. Boc-2-amino-3-methoxybutanoic acid, a derivative of threonine, is a valuable chiral intermediate used in the synthesis of novel peptides and small molecule therapeutics. Its unique structure, featuring both a methoxy ether and the bulky Boc group, gives rise to a distinct spectral signature. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Expected ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3 | d | 1H | NH |

| ~4.3 | dd | 1H | α-CH |

| ~3.8 | dq | 1H | β-CH |

| ~3.3 | s | 3H | OCH₃ |

| ~1.4 | s | 9H | C(CH₃)₃ |

| ~1.2 | d | 3H | γ-CH₃ |

Interpretation and Rationale:

-

NH Proton (~5.3 ppm): The proton attached to the nitrogen of the carbamate will appear as a doublet due to coupling with the adjacent α-proton. Its chemical shift is downfield due to the electron-withdrawing effect of the Boc group.

-

α-Proton (~4.3 ppm): This proton is adjacent to both the carboxylic acid and the nitrogen-bearing carbon. It will appear as a doublet of doublets, coupling with both the NH proton and the β-proton.

-

β-Proton (~3.8 ppm): This proton is coupled to the α-proton and the γ-methyl protons, resulting in a doublet of quartets. The adjacent electronegative methoxy group shifts this signal downfield.

-

Methoxy Protons (~3.3 ppm): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.

-

Boc Protons (~1.4 ppm): The nine protons of the tert-butyl group are equivalent and will appear as a strong singlet, a characteristic signal for the Boc protecting group.

-

γ-Methyl Protons (~1.2 ppm): These protons will appear as a doublet due to coupling with the β-proton.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (Carboxylic Acid) |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~75 | β-CH |

| ~60 | α-CH |

| ~58 | OCH₃ |

| ~28 | C(CH₃)₃ |

| ~15 | γ-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbons (~174 and ~156 ppm): The carboxylic acid carbonyl carbon is typically found around 174 ppm, while the carbamate carbonyl of the Boc group is slightly upfield at approximately 156 ppm.

-

Quaternary Boc Carbon (~80 ppm): The quaternary carbon of the tert-butyl group is deshielded and appears around 80 ppm.

-

β-Carbon (~75 ppm): The carbon bearing the methoxy group is significantly downfield due to the electronegativity of the oxygen atom.

-

α-Carbon (~60 ppm): The carbon attached to the nitrogen atom appears in this region.

-

Methoxy Carbon (~58 ppm): The carbon of the methoxy group.

-

Boc Methyl Carbons (~28 ppm): The three equivalent methyl carbons of the Boc group give a strong signal around 28 ppm.

-

γ-Methyl Carbon (~15 ppm): The terminal methyl group is the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-2500 | Broad | O-H (Carboxylic Acid) |

| ~3300 | Medium | N-H (Carbamate) |

| ~2970 | Strong | C-H (Aliphatic) |

| ~1710 | Strong | C=O (Carboxylic Acid) |

| ~1690 | Strong | C=O (Boc Carbamate) |

| ~1160 | Strong | C-O (Ether) |

Interpretation and Rationale:

-

O-H Stretch (3300-2500 cm⁻¹): The broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

N-H Stretch (~3300 cm⁻¹): The N-H stretching vibration of the carbamate group.

-

C-H Stretch (~2970 cm⁻¹): This strong absorption is due to the stretching vibrations of the various sp³ C-H bonds in the molecule.

-

C=O Stretches (~1710 and ~1690 cm⁻¹): Two distinct carbonyl absorptions are expected. The carboxylic acid carbonyl will appear around 1710 cm⁻¹, while the Boc group's carbonyl will be at a slightly lower wavenumber, around 1690 cm⁻¹.

-

C-O Stretch (~1160 cm⁻¹): A strong band corresponding to the C-O stretching of the methoxy ether group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₉NO₅), the molecular weight is 233.26 g/mol .

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 234.1336 | [M+H]⁺ |

| 256.1155 | [M+Na]⁺ |

| 178.0917 | [M-C₄H₉+H]⁺ |

| 134.0863 | [M-Boc+H]⁺ |

Interpretation and Rationale:

-

[M+H]⁺ and [M+Na]⁺: In positive ion ESI-MS, the protonated molecule and the sodium adduct are commonly observed, confirming the molecular weight.

-

[M-C₄H₉+H]⁺: Loss of a tert-butyl group (56 Da) from the Boc protecting group is a characteristic fragmentation pathway.

-

[M-Boc+H]⁺: The loss of the entire Boc group (100 Da) is another common fragmentation, resulting in the protonated free amino acid.

Experimental Protocols

Standard NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Workflow for Spectral Analysis

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals in each spectrum, from the distinct proton and carbon environments in NMR to the specific functional group vibrations in IR and the predictable fragmentation in MS, serve as a reliable quality control metric for researchers in peptide synthesis and drug development. Understanding these spectral fingerprints is crucial for ensuring the purity and identity of this important synthetic building block.

References

- Vertex AI Search. SPECIFICATION for Boc-Thr-Ome. Accessed March 7, 2024.

- BOC Sciences. Amino Acid Analysis Services. Accessed March 7, 2024.

- ChemicalBook. Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum. Accessed March 7, 2024.

- Benchchem. A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers. Accessed March 7, 2024.

- Chem-Impex. Boc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid. Accessed March 7, 2024.

- PubChem. 2-Amino-3-methoxybutanoic acid. Accessed March 7, 2024.

- MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Accessed March 7, 2024.

- Chem-Impex. Boc-L-threonine methyl ester. Accessed March 7, 2024.

- PMC. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Accessed March 7, 2024.

- Chem-Impex. Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid. Accessed March 7, 2024.

- BMRB. BMRB entry bmse000049 - L-Threonine (C4H9NO3). Accessed March 7, 2024.

- MDPI. 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Com. Accessed March 7, 2024.

- Scholars Research Library. Der Pharma Chemica. Accessed March 7, 2024.

- ThermoFisher. (2S,3S)-2-Amino-3-methoxybutanoic acid, 98%. Accessed March 7, 2024.

- Cheminfo.org. Determine the structure of Boc amino acids. Accessed March 7, 2024.

- MilliporeSigma. N-Boc-(+/-)-2-amino-3-hydroxy-3-methylbutanoic acid AldrichCPR. Accessed March 7, 2024.

- PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid. Accessed March 7, 2024.

- Fluorochem. (2S,3S)-2-Amino-3-methoxybutanoic acid. Accessed March 7, 2024.

- NIST WebBook. 2-Butene, 2-amino-3-cyano-. Accessed March 7, 2024.

A Technical Guide to Boc-2-amino-3-methoxybutanoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-2-amino-3-methoxybutanoic acid (Boc-2-amino-3-methoxybutanoic acid), a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will explore its chemical properties, commercial sourcing, quality control considerations, and applications, offering practical insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of O-Methylation in Peptide Therapeutics

The incorporation of non-canonical amino acids is a powerful strategy in modern drug discovery to enhance the therapeutic properties of peptides. O-methylation of hydroxyl-containing amino acids, such as threonine, is a key modification that can significantly improve a peptide's metabolic stability and cell permeability.[1] By replacing the polar hydroxyl group with a less polar methoxy group, the resulting peptide becomes more resistant to enzymatic degradation and can exhibit improved pharmacokinetic profiles. This compound, also known as Boc-O-methyl-L-threonine (Boc-Thr(Me)-OH), serves as a critical building block for introducing this modification in solid-phase and solution-phase peptide synthesis.[2][]

Chemical Properties and Synthesis Overview

This compound is a derivative of the amino acid threonine where the side-chain hydroxyl group is methylated and the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.

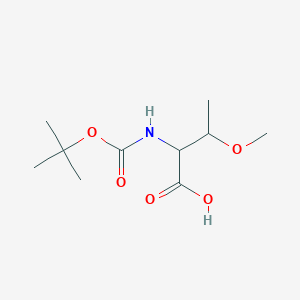

Molecular Structure:

Caption: Molecular structure of this compound.

The synthesis of O-methylated amino acids can be achieved through various methods, often involving the protection of the amino and carboxyl groups, followed by methylation of the hydroxyl group. A novel and efficient method utilizes dimethyl carbonate (DMC) in an acid-assisted system, which offers a sustainable and high-yield approach to O-methylation.[4]

Commercial Suppliers and Sourcing Considerations

Identifying a reliable commercial source for this compound is critical for research and development timelines. While several suppliers list this compound, its availability can be inconsistent, suggesting it is often produced in smaller batches or on a custom basis.

| Supplier | Product Name | CAS Number | Purity | Availability |

| Chem-Impex | Boc-O-methyl-L-threonine | 48068-25-3 | 98 - 102% (assay) | Check for current stock[2] |

| MedChemExpress | Boc-Thr(Me)-OH | 48068-25-3 | Not specified | Check for current stock[5] |

| Flexbio System | Boc-Thr(Me)-OH | Not specified | Not specified | Check for current stock[6] |

| Santa Cruz Biotechnology | Boc-O-methyl-L-threonine | 48068-25-3 | Not specified | Check for current stock[7] |

| Sigma-Aldrich | O-Methyl-L-threonine, N-BOC protected | 48068-25-3 | 98% | Check for current stock[8] |

| ChemicalBook | BOC-THR(ME)-OH | 48068-25-3 | 98%min | Marketplace listings[9] |

Note to Researchers: Given the potential for limited stock, it is advisable to contact suppliers well in advance of planned experiments. For larger-scale needs, inquiring about custom synthesis capabilities from major chemical suppliers who offer the unprotected amino acid, such as Thermo Fisher Scientific, is a viable strategy.[10][11]

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for successful peptide synthesis. A comprehensive Certificate of Analysis (CoA) from the supplier should be requested and reviewed. Key analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure, including the presence of the Boc protecting group, the methyl ether, and the stereochemistry of the amino acid.[12]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Optical Rotation: To confirm the enantiomeric purity of the L-amino acid derivative.

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in peptide synthesis to introduce an O-methylated threonine residue. This modification is particularly valuable in the design of peptide therapeutics with enhanced pharmacological properties.

Workflow for Incorporation into Peptides:

Caption: A simplified workflow for the incorporation of O-methyl-threonine into a peptide using this compound.

The increased hydrophobicity imparted by the O-methyl group can lead to longer retention times during reversed-phase HPLC purification, a factor that should be considered during method development.[1]

Experimental Protocols

Boc Protection of 2-amino-3-methoxybutanoic acid (General Procedure)

This protocol describes a general method for the Boc protection of the free amino acid, should a custom synthesis be required.

-

Dissolve 2-amino-3-methoxybutanoic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for several hours until the reaction is complete, monitoring by TLC or LC-MS.

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Boc Deprotection in Peptide Synthesis

The removal of the Boc group from the N-terminus of the growing peptide chain is a critical step in Boc-based solid-phase peptide synthesis.

-

Swell the peptide-resin in a suitable solvent, such as dichloromethane (DCM).

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes at room temperature.

-

Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.

-

Wash the resin with DCM to remove excess base and prepare for the next coupling step.

Conclusion

This compound is a valuable, albeit specialized, reagent for the synthesis of peptides with enhanced therapeutic potential. Its use allows for the site-specific incorporation of an O-methylated threonine residue, which can improve the metabolic stability and pharmacokinetic properties of peptide-based drugs. While sourcing may require careful planning, the potential benefits of this modification in drug discovery make it a compelling tool for medicinal chemists and peptide scientists. A thorough understanding of its properties, handling, and incorporation into synthetic workflows is essential for its successful application.

References

-

A novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed. Green Chemistry, [Link].

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, [Link].

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information, [Link].

-

boc-n-methyl-l-threonine suppliers USA. goBIO, [Link].

-

Boc-Thr(Me)-OH. Flexbio System, [Link].

-

Methods of O-methylation of amino acids without interfering the amine groups? ResearchGate, [Link].

-

Synthesis of N-Alkyl Amino Acids. ScienceDirect, [Link].

-

Boc-Thr(Fmoc-Met)-OH. Aapptec Peptides, [Link].

-

Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5. Anaspec, [Link].

-

Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Royal Society of Chemistry, [Link].

-

Boc-Thr(Me)-OH. Rmdiv, [Link].

-

Boc-MeThr(Bzl)-OH. PubChem, [Link].

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec, [Link].

-

Boc-Thr(me)-OH. Sichuan jiaying lai technology co. LTD, [Link].

-

Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. National Center for Biotechnology Information, [Link].

-

Chemical modification of peptides by organocopper compounds. Quest Journals, [Link].

-

1H NMR Spectrum (PHY0003897). PhytoBank, [Link].

-

Determine the structure of Boc amino acids. Cheminfo.org, [Link].

- In vivo incorporation of unnatural amino acids.

-

2-Amino-3-methoxybutanoic acid. PubChem, [Link].

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal, [Link].

-

Supplementary information. The Royal Society of Chemistry, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc-Thr(Me)-OH | Flexbio System [flexbiosys.com]

- 7. Boc-O-methyl-L-threonine | CAS 48068-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. O-Methyl-L-threonine, N-BOC protected | 48068-25-3 [sigmaaldrich.com]

- 9. BOC-THR(ME)-OH | 48068-25-3 [chemicalbook.com]

- 10. (2S,3S)-2-Amino-3-methoxybutanoic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. (2S,3S)-2-Amino-3-methoxybutanoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

stability of Boc-protected methoxy amino acids

An In-depth Technical Guide to the Stability of Boc-Protected Methoxy Amino Acids

Introduction

In the landscape of modern pharmaceutical and peptide chemistry, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of synthetic strategy.[1] Its widespread use is a testament to its reliability, offering robust protection for amine functionalities under a variety of conditions while allowing for clean, controlled deprotection.[] This guide focuses specifically on Boc-protected amino acids featuring a methoxy moiety, common in derivatives of tyrosine, phenylalanine, and other synthetic building blocks.

As researchers and drug development professionals, understanding the stability profile of these critical reagents is not merely an academic exercise; it is fundamental to ensuring the integrity of our synthetic processes, the purity of our intermediates, and the quality of the final active pharmaceutical ingredient (API). This document provides a detailed exploration of the factors governing the , potential degradation pathways, and field-proven methodologies for their assessment and preservation.

Core Principles of Boc Group Stability: A Dichotomy of Resilience and Lability

The utility of the Boc group stems from its distinct stability characteristics. It is exceptionally stable under basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenolysis), making it orthogonal to many other common protecting groups like Fmoc or Cbz.[][3][4] This resilience allows for complex chemical transformations on other parts of a molecule without jeopardizing the protected amine.

However, this stability is conditional. The Boc group's Achilles' heel is its susceptibility to acid-catalyzed cleavage and, to a lesser extent, thermal stress.[1][3][5] This lability is not a flaw but a designed feature, enabling its facile removal under specific and mild conditions. The entire principle of the Boc protection strategy rests on this controlled instability.

Critical Factors Influencing Stability

The long-term integrity of a Boc-protected methoxy amino acid is a function of its chemical environment. The following factors are paramount.

pH and Acidic Conditions: The Primary Degradation Driver

The most significant factor leading to the degradation of Boc-protected compounds is exposure to acid.[3][6] The deprotection mechanism is a well-understood, acid-catalyzed hydrolysis process that proceeds in several steps.[1][7][8]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., Trifluoroacetic Acid - TFA, Hydrochloric Acid - HCl).[1][8]

-

Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][7]

-

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the free amine.[1][7]

-

Final State: In the acidic medium, the newly liberated amine is protonated, forming an amine salt.

This pathway underscores why even trace acidic impurities in solvents or on glassware can lead to gradual degradation during storage or in solution.

Thermal Stress

While less sensitive to heat than to acid, the Boc group is thermally labile. Prolonged exposure to elevated temperatures (typically above 85-90°C) can induce deprotection even without a strong acid catalyst.[3] In some synthetic methodologies, high temperatures (100-150°C) are intentionally used to drive the deprotection, sometimes facilitated by water or ionic liquids.[1][9][10] For storage and routine handling, this means that keeping the compounds refrigerated is a critical measure to prevent slow, thermally-induced degradation over time.

Influence of the Methoxy Group and Potential Side Reactions

The methoxy group (-OCH₃) on an aromatic ring is an electron-donating group, which activates the ring towards electrophilic substitution. During acid-catalyzed deprotection, the highly electrophilic tert-butyl cation is generated as a byproduct.[11][12] This cation can then act as an alkylating agent, leading to an undesirable side reaction where it attaches to the electron-rich aromatic ring of another molecule—a process known as tert-butylation.[4][11][12]

While this is primarily a concern during the deprotection step in a synthesis where concentrations are high, it highlights a potential pathway for impurity formation if the material is improperly handled or stored with acidic contaminants.

Experimental Design for Stability Assessment

A self-validating system of protocols is essential for confirming the stability of a given batch of a Boc-protected methoxy amino acid. This involves subjecting the material to stressed conditions and analyzing the outcome with a method capable of distinguishing the parent compound from any potential degradants.

Forced Degradation Studies

A forced degradation (or stress testing) study is the cornerstone of stability analysis.[13] It provides invaluable insight into the degradation profile of the compound.

-

Sample Preparation: Prepare a stock solution of the Boc-protected methoxy amino acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[13]

-

Application of Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acidic Hydrolysis: Add 0.1 M HCl. Incubate one sample at room temperature and another at 60°C.

-

Basic Hydrolysis: Add 0.1 M NaOH. Incubate one sample at room temperature and another at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light.[13]

-

Thermal Degradation: Store a vial of the stock solution and a sample of the solid compound at 80°C.[13]

-

Control: Keep one vial of the stock solution at the recommended storage temperature (e.g., 4°C), protected from light.

-

-

Time Points: Withdraw samples from each vial at predetermined intervals (e.g., 0, 4, 8, 24, and 48 hours).

-

Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation process. Dilute all samples to a standard concentration with the mobile phase for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating analytical method, such as the HPLC protocol described below.

Stability-Indicating Analytical Methods

The analytical method is the lens through which we observe stability. A stability-indicating method is one that can accurately quantify the decrease in the active compound's concentration due to degradation.[13] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[13]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.[13]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This must be optimized to ensure separation of the parent peak from all degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength appropriate for the aromatic moiety of the amino acid (e.g., 254 nm or 280 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[13]

| Analytical Technique | Primary Application in Stability Studies |

| RP-HPLC | Quantitative analysis of the parent compound and its degradants. The primary stability-indicating method.[13][] |

| LC-MS | Identification of unknown degradation products by providing mass-to-charge ratio information.[] |

| TLC | A rapid, qualitative tool for monitoring the progress of degradation reactions in real-time.[] |

| NMR Spectroscopy | Structural elucidation of isolated degradation products to definitively identify degradation pathways.[] |

| Karl Fischer Titration | Quantification of water content, a critical parameter for solid-state stability.[] |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the long-term integrity of Boc-protected methoxy amino acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal and hydrolytic degradation.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace atmospheric moisture and oxygen, preventing potential hydrolysis and oxidative degradation.[3] |

| Moisture | Tightly sealed containers in a desiccated environment | The Boc group is sensitive to hydrolysis, especially in the presence of acidic or basic catalysts.[3] |

| Light | Protection from light (Amber vials) | A general precaution for complex organic molecules to prevent potential photolytic degradation.[3] |

In-Lab Handling Best Practices:

-

Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Use clean, dry spatulas and glassware to avoid introducing contaminants.

-

When preparing solutions, use high-purity, anhydrous solvents where appropriate.

-

After dispensing, flush the container with an inert gas before sealing tightly for return to storage.

Conclusion

Boc-protected methoxy amino acids are robust and reliable reagents when handled and stored correctly. Their stability is primarily dictated by their vulnerability to acidic conditions and, to a lesser degree, elevated temperatures. The generation of a tert-butyl cation during deprotection introduces the potential for side reactions, particularly with the electron-rich methoxy-substituted aromatic ring.

By implementing rigorous stability assessment programs, including forced degradation studies and validated HPLC analysis, and by adhering to stringent storage protocols—refrigeration under an inert, dry atmosphere—researchers and drug development professionals can ensure the chemical integrity of these vital building blocks. This diligence is fundamental to achieving reproducible synthetic outcomes and guaranteeing the quality and purity of the final products.

References

- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress.

- BenchChem. (2025).

- Master Organic Chemistry. Amine Protection and Deprotection.

- Organic Chemistry - YouTube. (2022, December 14). Boc Deprotection Mechanism.

- BenchChem. (2025). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.

- BenchChem. (2025, December). Stability and Storage of Boc-Protected Diamines: A Technical Guide.

- ResearchGate. (2024, July 13).

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Wpeptide.

- BOC Sciences Amino Acid. BOC-amino acids.

- BOC Sciences. Amino Acid Analytical Capabilities.

- BenchChem. An In-depth Technical Guide to Boc Protection in Peptide Chemistry.

- SciSpace. Amino Acid-Protecting Groups.

- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.

- The Medical Biochemistry Page.

- Hebei Boze Chemical Co., Ltd.

- MilliporeSigma. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- Suzhou Highfine Biotech. Double BOC protection selective removal method.

- Wiley-VCH. 1 Protection Reactions.

- Lippincott Illustrated Reviews: Biochemistry.

- Google Patents. (CN112661672A).

- Studylib.net.

- Biology LibreTexts. (2026, January 19). 18.

- The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)

- ResearchGate. (2025, August 6). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. BOC deprotection [ms.bzchemicals.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Subtle Modulator: Unveiling the Function of the Methoxy Group in Advanced Peptide Synthesis with Boc-Amino Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with foundational chemical principles to explore the nuanced yet critical role of the methoxy group in the context of tert-butyloxycarbonyl (Boc) amino acid chemistry. We will move beyond simple definitions to explain the causal mechanisms that make this functional group an indispensable tool for modulating protecting group strategy in complex peptide synthesis.

The Boc Protecting Group: A Foundation of Modern Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its ability to temporarily shield the α-amino group of an amino acid.[][2] Its widespread use stems from its stability under a range of conditions, particularly basic and nucleophilic environments, while being readily removable with strong acids like trifluoroacetic acid (TFA).[][4]

The standard Boc-based SPPS strategy follows a simple but powerful cycle: selective deprotection of the N-terminal Boc group with TFA, neutralization, and subsequent coupling of the next Boc-protected amino acid.[5] The mechanism of deprotection is critical; it proceeds through the formation of a stable tert-butyl carbocation, which is essential for the group's lability under acidic conditions.[6][7]

However, the synthesis of complex, multi-functionalized peptides demands a more sophisticated "orthogonal" protection scheme, where different protecting groups can be removed under distinct conditions without affecting others.[4][8] This requires a palette of protecting groups with finely-tuned labilities. It is in this context of precise chemical control that the methoxy group emerges as a key modulator.

Fundamental Electronic Properties of the Methoxy Group

To understand the function of the methoxy group (-OCH₃), one must appreciate its dual electronic nature. It exhibits both an electron-withdrawing inductive effect and a powerful electron-donating resonance (or mesomeric) effect.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from adjacent atoms through the sigma (σ) bond framework.[9]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into an adjacent π-system (like a benzene ring). This donation of electron density is particularly pronounced when the methoxy group is positioned para or ortho to the reactive center.[9]

In aromatic systems relevant to protecting groups, the resonance effect overwhelmingly dominates the inductive effect.[9] This electron-donating character is the key to its function in modulating chemical reactivity.

Sources

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Stereochemistry of Boc-2-amino-3-methoxybutanoic Acid

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of N-tert-butyloxycarbonyl-2-amino-3-methoxybutanoic acid, a non-proteinogenic amino acid derivative of significant interest in peptide synthesis and drug development. As a derivative of threonine, this molecule possesses two chiral centers, giving rise to four distinct stereoisomers. The control and characterization of this stereochemistry are paramount for its application in stereospecific molecular design. This document details the structural nuances of its stereoisomers, outlines robust strategies for their stereoselective synthesis, and presents field-proven analytical methodologies for their separation and characterization, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and practical framework for working with this chiral building block.

Introduction: The Four Faces of a Chiral Building Block

Boc-2-amino-3-methoxybutanoic acid is a derivative of the essential amino acid threonine, where the side-chain hydroxyl group has been methylated and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group widely used in solid-phase peptide synthesis to prevent unwanted reactions at the amine terminus during peptide chain elongation.[1][2]

The core of this molecule's complexity and utility lies in its two stereogenic centers: Cα (the alpha-carbon, C2) and Cβ (the beta-carbon, C3). The presence of these two chiral centers means that the molecule can exist as four distinct stereoisomers. These are organized into two pairs of enantiomers, which are diastereomers of each other.

The nomenclature for these isomers is derived from threonine:

-

Threo isomers: Have a (2S, 3R) or (2R, 3S) configuration. The substituents on the Cα-Cβ bond are on opposite sides in a Fischer projection.

-

Allo (or Erythro) isomers: Have a (2S, 3S) or (2R, 3R) configuration. The substituents are on the same side in a Fischer projection.

The precise three-dimensional arrangement of these atoms is critical, as it dictates how the molecule interacts with other chiral molecules, such as enzymes, receptors, or other amino acids in a peptide chain. Therefore, the ability to synthesize and analyze a single, desired stereoisomer is a fundamental requirement for its application in pharmaceutical and biotechnological research.[3][4]

Table 1: Stereoisomers of this compound

| Configuration | Common Name Prefix | Enantiomeric Pair | Diastereomeric Relationship |

| (2S,3R) | Boc-L-O-methylthreonine | A | Diastereomer of B |

| (2R,3S) | Boc-D-O-methylthreonine | A | Diastereomer of B |

| (2S,3S) | Boc-L-O-methyl-allo-threonine | B | Diastereomer of A |